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Compound of Interest

Compound Name: 4-Bromo-2-ethynylpyridine

Cat. No.: B1292493 Get Quote

This guide provides a detailed spectroscopic comparison of 4-Bromo-2-ethynylpyridine and

its derivatives, offering objective performance insights supported by experimental data. The

information is tailored for researchers, scientists, and professionals in drug development

engaged in the characterization of heterocyclic compounds.

Introduction
4-Bromo-2-ethynylpyridine is a versatile synthetic intermediate used in the development of

pharmaceuticals and advanced materials.[1] Its spectroscopic characterization is crucial for

confirming its structure and purity. This guide compares its spectral properties with those of the

parent compound, 2-ethynylpyridine, and another key derivative, 4-ethynylpyridine, to illustrate

the electronic effects of the bromine substituent on the pyridine ring and ethynyl group. The

following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 4-Bromo-2-ethynylpyridine and its related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound H-3 (ppm) H-5 (ppm) H-6 (ppm)
Ethynyl-H
(ppm)

4-Bromo-2-

ethynylpyridine
~7.4-7.6 (d) ~7.2-7.4 (dd) ~8.4-8.6 (d) ~3.1-3.3 (s)

2-Ethynylpyridine ~7.5-7.7 (d) ~7.2-7.4 (ddd) ~8.5-8.7 (d) ~3.1 (s)

4-Ethynylpyridine ~7.37 (d)[2] ~7.37 (d)[2] ~8.62 (d)[2] 3.32 (s)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compo
und

C2 C3 C4 C5 C6 C≡CH C≡CH

4-Bromo-

2-

ethynylpy

ridine

~144 ~128 ~132 ~127 ~151 ~81 ~79

2-

Ethynylp

yridine

~142 ~127 ~136 ~123 ~150 ~83 ~78

4-

Ethynylp

yridine

127.0[2] 127.0[2] 131.3[2] - 150.7[2] 82.8[2] 81.9[2]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound ν(C≡C) ν(≡C-H) ν(C=N, C=C)

4-Bromo-2-

ethynylpyridine
~2210 - 2225 ~3280 - 3310 ~1580, 1540

2-Ethynylpyridine ~2219[3] ~3035[3] 1594, 1534[3]

4-((4-

bromophenyl)ethynyl)

pyridine

2218[2] 3031[2] 1594, 1579, 1539[2]

Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular
Formula

Molecular
Weight

[M]⁺ [M+2]⁺
Key
Fragments

4-Bromo-2-

ethynylpyridin

e

C₇H₄BrN[4] 182.02[4] 181 183 102 ([M-Br]⁺)

2-

Ethynylpyridi

ne

C₇H₅N[5] 103.12[5] 103 - 76, 51

4-

Ethynylpyridi

ne

C₇H₅N 103.12[6] 103 - 76, 51

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[2]
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Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[7]

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[8][9]

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Parameters include a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: The spectrum is typically proton-decoupled to simplify the signals to

singlets for each unique carbon.[2] A wider spectral width (e.g., 240 ppm) and a longer

acquisition time with more scans are required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with a

Universal Attenuated Total Reflectance (ATR) sampling accessory, is used.[2]

Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal.

For liquids, a single drop is applied.[7] Alternatively, a KBr pellet can be prepared.[3]

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7] An

average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. The

background is scanned first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source is commonly employed.[7]

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile

solvent like dichloromethane or methanol.[7]
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Acquisition: A small volume (e.g., 1 µL) is injected into the GC. The GC separates the

components of the sample before they enter the mass spectrometer. The mass spectrometer

is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-

300).[7] EI is typically performed at 70 eV.[7]

Data Analysis: The total ion chromatogram (TIC) is analyzed to find the peak corresponding

to the compound of interest. The mass spectrum for this peak is then extracted and analyzed

for the molecular ion and characteristic fragment ions. The isotopic pattern for bromine ([M]⁺

and [M+2]⁺ in a ~1:1 ratio) is a key diagnostic feature for bromo-compounds.[7]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: General workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1292493?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292493?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. rsc.org [rsc.org]

3. application.wiley-vch.de [application.wiley-vch.de]

4. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine - Synblock [synblock.com]

5. 2-Ethynyl pyridine [webbook.nist.gov]

6. 4-乙炔吡啶 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

7. benchchem.com [benchchem.com]

8. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical
shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr
doc brown's advanced organic chemistry revision notes [docbrown.info]

9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of
chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane
C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-Bromo-2-
ethynylpyridine and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292493#spectroscopic-comparison-of-4-bromo-2-
ethynylpyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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